molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0

Diphenylphosphine oxide

Cat. No.: B1239935
CAS No.: 4559-70-0
M. Wt: 201.18 g/mol
InChI Key: YFPJFKYCVYXDJK-UHFFFAOYSA-N
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Description

Diphenylphosphine oxide is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H. It is a white solid that is soluble in polar organic solvents. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and as a ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

Diphenylphosphine oxide plays a significant role in biochemical reactions, particularly in the synthesis of various organophosphorus compounds. It interacts with enzymes and proteins involved in these reactions. For instance, it is used as a ligand in catalytic reactions, where it binds to transition metals to form complexes that facilitate the reaction. The nature of these interactions is typically through coordination bonds between the phosphorus atom of this compound and the metal center of the enzyme or protein .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of this compound, certain signaling pathways may be activated or inhibited, leading to changes in gene expression. This compound can also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and cellular damage in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in cellular metabolism. These interactions can affect the levels of various metabolites and alter the metabolic flux within the cell. For instance, this compound can inhibit the activity of certain phosphatases, leading to an accumulation of phosphorylated metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphine oxide can be synthesized through several methods:

    One common method involves the reaction of diethylphosphite with phenylmagnesium bromide, followed by acid workup. The reaction proceeds as follows:

    Reaction of Phosphonic Esters with Grignard Reagents: (C2H5O)2P(O)H+3C6H5MgBr(C6H5)2P(O)MgBr+C2H5OMgBr(C_2H_5O)_2P(O)H + 3 C_6H_5MgBr \rightarrow (C_6H_5)_2P(O)MgBr + C_2H_5OMgBr (C2​H5​O)2​P(O)H+3C6​H5​MgBr→(C6​H5​)2​P(O)MgBr+C2​H5​OMgBr

    (C6H5)2P(O)MgBr+HCl(C6H5)2P(O)H+MgBrCl(C_6H_5)_2P(O)MgBr + HCl \rightarrow (C_6H_5)_2P(O)H + MgBrCl (C6​H5​)2​P(O)MgBr+HCl→(C6​H5​)2​P(O)H+MgBrCl

    Partial Hydrolysis of Chlorodiphenylphosphine: Another method involves the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Palladium catalysts are often used in Buchwald-Hartwig coupling reactions.

Major Products Formed:

Scientific Research Applications

Diphenylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. It can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved include various metal complexes and organic substrates .

Comparison with Similar Compounds

    Chlorodiphenylphosphine: Similar in structure but contains a chlorine atom instead of an oxygen atom.

    Diphenylphosphine: The reduced form of diphenylphosphine oxide.

    Triphenylphosphine oxide: Contains an additional phenyl group compared to this compound.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to act as both an oxidizing and reducing agent, as well as its role as a ligand, sets it apart from other similar compounds .

Properties

IUPAC Name

oxo(diphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60422562
Record name Diphenylphosphine oxide
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4559-70-0
Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name (phenylphosphoroso)benzene
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Record name DIPHENYLPHOSPHINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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